Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide
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Overview
Description
Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide is a complex organic compound with the molecular formula C12H13NO3S It is known for its unique structural features, which include a fused ring system combining benzene, thiophene, and isothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide typically involves multi-step organic reactions. One common approach starts with the preparation of the core benzothiophene structure, followed by the introduction of the isothiazole ring. The final steps involve the esterification of the carboxylate group and the oxidation to form the 4-oxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur or nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic reactions, binding to DNA or RNA, or interaction with cell membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate: Lacks the 4-oxide functionality.
1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate: Lacks the methyl ester group.
Benzo[c]thieno[2,1-e]isothiazole derivatives: Variations in the substitution pattern on the ring system.
Uniqueness
Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide is unique due to the presence of the 4-oxide group, which can significantly alter its chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
methyl 6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-16-12(14)8-4-5-10-9(7-8)11-3-2-6-17(11,15)13-10/h4-5,7,11H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPYXWUMHAORFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=S3(=O)C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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